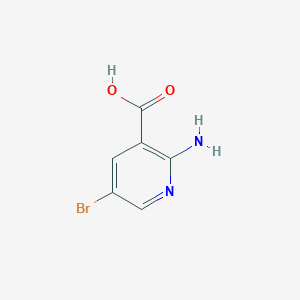

2-Amino-5-bromonicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDTLRHISNBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353241 | |

| Record name | 2-amino-5-bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52833-94-0 | |

| Record name | 2-amino-5-bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Bromonicotinic Acid and Its Precursors

Direct Bromination of 2-Aminonicotinic Acid

The direct introduction of a bromine atom onto the 2-aminonicotinic acid skeleton is an electrophilic aromatic substitution reaction. The success of this method hinges on controlling the regioselectivity, guided by the electronic effects of the existing amino and carboxylic acid groups.

The direct bromination of nicotinic acid derivatives often requires specific conditions to achieve the desired substitution pattern. For the related synthesis of 5-bromonicotinic acid from nicotinic acid, a common method involves the use of bromine in the presence of thionyl chloride and a catalyst, such as iron powder. google.com The reaction is typically heated, for instance, by refluxing for several hours. google.com One patented process for producing 5-bromonicotinic acid specifies reacting nicotinic acid with thionyl chloride and bromine at 70°C in the presence of iron powder, followed by a reflux period of 6 hours. google.com Another process details bromination at 110-120°C for 10-14 hours in the presence of a Lewis acid catalyst. google.com

When brominating a substrate like 2-aminopyridine (B139424), different conditions are employed. For example, the preparation of 2-amino-3-bromopyridine (B76627) involves dissolving 2-aminopyridine in an organic solvent, followed by the controlled addition of bromine and acetic acid at specific temperatures. google.com For the direct bromination of 2-aminonicotinic acid, controlling the reaction temperature is crucial to prevent the formation of byproducts, as competing bromination at other positions can occur without precise temperature management.

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-Aminonicotinic Acid | |

| Brominating Agent | Bromine (Br₂) | |

| Catalyst | Lewis Acid (e.g., Iron powder) | |

| Solvent | Polar aprotic (e.g., DMF) | |

| Temperature | 80–100°C (Reflux) | |

| Reaction Time | 6–8 hours |

This table presents typical conditions for the bromination of related nicotinic acid derivatives, which can be adapted for 2-aminonicotinic acid.

To improve the yield and purity of the final product, several strategies are employed. Careful monitoring of the stoichiometry is necessary to prevent over-bromination or di-substitution. After the reaction, the product is often precipitated by adjusting the pH of the reaction mixture. For instance, in the synthesis of 5-bromonicotinic acid, the mixture is neutralized to a pH of about 3 to precipitate the product. google.com

Purification is commonly achieved through recrystallization from a suitable solvent, such as isopropyl alcohol or ethanol (B145695), which helps to remove impurities and enhance the purity of the final compound. google.com In one documented procedure for 5-bromonicotinic acid, recrystallization from isopropyl alcohol yielded a product with 93% purity. High-performance liquid chromatography (HPLC) is a standard method used to confirm the purity of the final product, with some methods achieving >99% purity.

The bromination of 2-aminonicotinic acid is an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com The mechanism proceeds in two main steps. First, the aromatic ring acts as a nucleophile and attacks the electrophile (Br+), which is generated from bromine with the help of a Lewis acid catalyst. This initial attack disrupts the aromaticity of the pyridine (B92270) ring and forms a positively charged intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comresearchgate.net

The regioselectivity of the substitution is dictated by the directing effects of the substituents already on the ring. The amino group (-NH₂) at the 2-position is a powerful activating group and an ortho-, para-director. The carboxylic acid group (-COOH) at the 3-position is a deactivating group and a meta-director. Therefore, the amino group directs electrophilic substitution to the 5-position (para), while the carboxylic acid group also directs to the 5-position (meta). The convergence of these directing effects strongly favors the bromination at the C-5 position.

Synthetic Routes from 5-Bromonicotinic Acid

An alternative and often more controlled approach to synthesizing 2-amino-5-bromonicotinic acid involves starting with 5-bromonicotinic acid and subsequently introducing the amino group.

To facilitate the introduction of the amino group, 5-bromonicotinic acid is often converted into a more reactive intermediate, such as an ester or an acid chloride. publish.csiro.auuni-konstanz.de Esterification, for example, to form methyl 5-bromonicotinate, can be achieved by reacting 5-bromonicotinic acid with methanol (B129727) in the presence of an acid catalyst or thionyl chloride. publish.csiro.au

Another key intermediate can be formed by converting the carboxylic acid to an alcohol. For instance, 5-bromonicotinic acid can be reduced to the corresponding alcohol, (5-bromopyridin-3-yl)methanol. acs.org This alcohol can then be further functionalized to facilitate subsequent reactions.

The introduction of the amino group at the 2-position of the 5-bromonicotinic acid derivative is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In one documented method, 5-aminonicotinic acid is prepared from 5-bromonicotinic acid via a copper-catalyzed reaction with ammonia (B1221849) in a sealed tube. publish.csiro.au

Another versatile method for amination involves the use of sodium azide (B81097) to form an aryl azide, which is then reduced to the primary amine. This can be accomplished via a Staudinger reaction using triphenylphosphine. researchgate.net For example, a related synthesis converts methyl 5-(chloropyrazine)-2-carboxylate to the corresponding amino compound using sodium azide and triphenylphosphine. researchgate.net A similar strategy could be applied to a suitable 2-halo-5-bromonicotinate derivative. Furthermore, procedures have been reported for the preparation of tert-butyl esters of aminonicotinic acids from the corresponding halonicotinic acids, such as 5-bromonicotinic acid, without the need to purify intermediates. researchgate.netresearchgate.net

Alternative Precursor Syntheses and Transformations

The synthesis of this compound often relies on the availability of suitably substituted nicotinic acid precursors. The preparation of these precursors can be as critical as the final functionalization steps.

One important precursor is 5-bromonicotinic acid. A common method for its synthesis involves the direct bromination of nicotinic acid. This process can be achieved by treating nicotinic acid with bromine in the presence of a Lewis acid catalyst, such as iron powder, and thionyl chloride. The reaction is typically carried out at elevated temperatures, for instance, by refluxing for several hours. google.com A Russian patent describes a process for preparing 5-bromonicotinic acid by reacting nicotinic acid with thionyl chloride and bromine in the presence of 0.5-5.0% powdered iron for 6 hours, resulting in a more efficient preparation. google.com Another patent details a method where bromination is conducted at 110-120°C for 10-14 hours with a Lewis acid catalyst, followed by isolation of the product at a specific pH range of 2.5-3. google.com

Another key precursor is 2-aminonicotinic acid. This compound can serve as a starting point for subsequent bromination. A direct synthesis of this compound hydrobromide involves the dropwise addition of bromine to a suspension of 2-aminonicotinic acid in glacial acetic acid, followed by stirring for an extended period. google.com

The transformation of related nicotinic acid derivatives also presents viable synthetic pathways. For instance, 5-bromonicotinic acid morpholinamide has been utilized as a starting material for the synthesis of corresponding nicotinaldehydes, indicating the potential for various functional group interconversions on the pyridine ring. google.com The synthesis of 5-bromonicotinic acid itself can be achieved through methods analogous to those described by Bachman and Micucci. uni-mainz.de

De Novo Synthesis Approaches

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a high degree of flexibility in introducing desired substituents at specific positions.

Strategies for Constructing the Pyridine Core

Various strategies exist for the de novo construction of the pyridine core of nicotinic acid derivatives. One-pot syntheses of highly substituted nicotinic acid derivatives have been developed from readily available enamino keto esters. These methods often involve a formylation step followed by an in situ intramolecular cyclization under Vilsmeier reaction conditions. acs.org The specific nature of the substituents on the starting materials can influence the mechanism of pyridine ring formation. acs.org

Regioselective Introduction of Bromo and Amino Functionalities

The precise placement of the bromo and amino groups on the nicotinic acid scaffold is crucial. The directing effects of the existing functional groups on the pyridine ring govern the regioselectivity of electrophilic substitution reactions.

In the case of brominating 2-aminonicotinic acid, the amino group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This interplay of directing effects can be exploited to achieve the desired substitution pattern. For instance, the bromination of 2-aminonicotinic acid in glacial acetic acid yields this compound hydrobromide, indicating that the bromine is directed to the position para to the amino group and meta to the carboxylic acid. google.com

Similarly, the bromination of nicotinic acid to form 5-bromonicotinic acid is a regioselective process where the bromine atom is introduced at the 5-position, which is meta to the ring nitrogen and the carboxylic acid group. google.comgoogle.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including nicotinic acid derivatives, to minimize environmental impact and enhance efficiency.

Sustainable Solvents and Reagents

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. text2fa.irresearchgate.net For the synthesis of nicotinic acid derivatives, several green solvents have been explored. Water, ionic liquids, supercritical fluids, and bio-based solvents like ethanol and gamma-valerolactone (B192634) (GVL) are considered sustainable alternatives to traditional volatile organic compounds. text2fa.irresearchgate.netrsc.orgnih.gov

For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, highlighting the potential to eliminate solvents altogether. researchgate.net This operationally simple procedure was applied to a selection of primary aromatic amines, yielding the desired products in short reaction times and good to excellent yields. researchgate.net

Catalytic Methods for Reduced Waste

Catalytic methods are a cornerstone of green chemistry as they reduce the generation of stoichiometric waste. In the synthesis of substituted pyridines, various catalytic systems have been developed. For instance, the use of a Lewis acid catalyst, such as iron powder, in the bromination of nicotinic acid is a catalytic approach that avoids the need for stoichiometric activating agents. google.com

Advanced Derivatization and Functionalization Strategies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2-Amino-5-bromonicotinic acid is a primary site for modifications, allowing for the introduction of various functionalities through esterification, amidation, and decarboxylation reactions.

The conversion of this compound to its corresponding esters, such as Methyl 2-amino-5-bromonicotinate, is a fundamental derivatization strategy. This transformation is not only crucial for protecting the carboxylic acid group during subsequent reactions but also for modulating the compound's physicochemical properties, such as solubility. The methyl ester, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. acs.orgorgsyn.org

The synthesis of Methyl 2-amino-5-bromonicotinate is typically achieved through standard esterification protocols. One common method involves the reaction of this compound with methanol (B129727) in the presence of an acid catalyst. The reaction conditions, including temperature and reaction time, are optimized to ensure high yields and purity of the resulting ester. The successful synthesis of Methyl 2-amino-5-bromonicotinate highlights the utility of esterification in the functionalization of the parent molecule.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Melting Point | 143-146 °C |

| Boiling Point | 275.2 °C at 760 mmHg |

| Flash Point | 120.3 °C |

This data is compiled from chemical property databases.

Amidation of the carboxylic acid moiety of this compound is a widely employed strategy for the synthesis of novel bioactive compounds. This reaction involves the formation of an amide bond with a primary or secondary amine, often facilitated by coupling agents. These amidation reactions are central to the construction of complex molecules, including peptide and indole (B1671886) amide inhibitors of various enzymes. acs.orgresearchgate.net

In one notable application, this compound has been utilized in the synthesis of indole amide inhibitors of p97, a protein implicated in cancer. acs.orgresearchgate.net The synthesis involves the coupling of this compound with various indole amines using standard amide coupling chemistry. acs.org The resulting amides have demonstrated significant inhibitory activity, underscoring the importance of the amide linkage for biological function. researchgate.net

Furthermore, this compound has been employed in the preparation of aminopyridine-derived compounds as LRRK2 inhibitors, which are of interest in the research of Parkinson's disease. scirp.org In this context, the carboxylic acid is activated and reacted with a hydrazide derivative to form a key intermediate. scirp.org

Decarboxylation of this compound, which would lead to the formation of 2-amino-5-bromopyridine (B118841), represents a potential synthetic route to this important intermediate. While the direct decarboxylation of nicotinic acid derivatives can be challenging, several methods for the decarboxylation of aromatic carboxylic acids have been reported in the literature. These methods often involve thermal or metal-catalyzed processes. acs.orggoogle.com

One related transformation is decarboxylative halogenation, a process that converts carboxylic acids into organic halides with the loss of carbon dioxide. acs.org Although this reaction typically introduces a new halogen atom, understanding its mechanism can provide insights into potential conditions for simple decarboxylation. For instance, the Hunsdiecker reaction and its modifications are well-established methods for the decarboxylative bromination of carboxylic acids. However, achieving simple decarboxylation without the introduction of another functional group requires careful selection of reagents and reaction conditions.

The synthesis of 2-amino-5-bromopyridine is often accomplished through the direct bromination of 2-aminopyridine (B139424). researchgate.net However, the development of an efficient decarboxylation route from the readily available this compound could offer a valuable alternative.

Modifications at the Amino Group

The 2-amino group of this compound is another key site for functionalization, allowing for the introduction of a wide range of substituents through acylation, alkylation, and the formation of imine and hydrazone derivatives.

The acylation of the 2-amino group of this compound introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically achieved by reacting the parent compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. Current time information in Bangalore, IN.

A specific example involves the acylation of this compound with perfluoropropionyl chloride in a mixture of tetrahydrofuran (B95107) and acetonitrile, with triethylamine (B128534) serving as the base. Current time information in Bangalore, IN. This reaction demonstrates the feasibility of introducing perfluoroalkyl chains onto the pyridine (B92270) ring, a strategy often used in medicinal chemistry to enhance metabolic stability and lipophilicity.

Alkylation of the 2-amino group, on the other hand, introduces alkyl substituents. While direct alkylation of the amino group of this compound can be challenging due to the potential for N-alkylation of the pyridine ring, related transformations have been reported. For instance, the synthesis of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid involves the introduction of an alkyl-containing substituent at the 2-position, albeit not directly on the nitrogen of the amino group. tandfonline.com

The primary amino group of this compound can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and reversible. vulcanchem.com The formation of imines from 2-aminopyridine derivatives is a well-established method for synthesizing new compounds with potential biological activities. scirp.orgtandfonline.comresearchgate.net The resulting C=N double bond in the imine can be further modified, for example, through reduction to form a secondary amine.

Hydrazone derivatives can be synthesized from this compound, likely through a multi-step process involving the conversion of the carboxylic acid to a hydrazide, followed by condensation with an aldehyde or ketone. The synthesis of hydrazones from the related 5-bromonicotinic acid hydrazide has been reported, where it is condensed with 4-chlorobenzaldehyde (B46862) to yield the corresponding hydrazone. acs.org This suggests that similar strategies could be applied to derivatives of this compound. Hydrazones are a class of compounds known for their diverse pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.govscience.gov

Transition Metal-Catalyzed Coupling Reactions at the Amino Group

The direct functionalization of the 2-amino group in this compound via transition metal-catalyzed coupling reactions presents a synthetic challenge. The inherent nucleophilicity of the amino group can be modest, and its participation in coupling reactions like the Buchwald-Hartwig amination is less common compared to reactions at the bromine-substituted C5 position. The presence of the pyridyl nitrogen can lead to the formation of stable complexes with transition metals, which can facilitate cyclization and other functionalization reactions of N-aryl-2-aminopyridines. rsc.orgrsc.org

While direct N-arylation or N-alkylation on the unsubstituted this compound is not extensively documented, the broader class of N-aryl-2-aminopyridines undergoes a variety of transition metal-catalyzed transformations. rsc.orgrsc.org Catalytic systems involving palladium, rhodium, iridium, ruthenium, cobalt, and copper have been employed for these purposes. rsc.orgrsc.org For instance, palladium-catalyzed cyclization reactions of N-aryl-2-aminopyridines with alkynes have been developed to synthesize indole derivatives. rsc.org These reactions often require a catalyst like Pd(OAc)₂, a copper-based oxidant, and a suitable ligand. rsc.org Rhodium(III)-catalyzed C(sp²)–H functionalization and cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes is another example, leading to dihydroquinolinones. rsc.org

These examples on related N-aryl-2-aminopyridine systems suggest that if this compound were first N-arylated through other means, subsequent intramolecular or intermolecular coupling reactions directed by the pyridine nitrogen could be envisioned. However, direct, intermolecular cross-coupling at the NH2 group of this compound itself remains a less explored synthetic route.

Transformations at the Bromine Substituent

The bromine atom at the C5 position of this compound is the most reactive and versatile site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling Reactions and Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting the bromine substituent of this compound with various boronic acids or their esters. This reaction is a cornerstone in the synthesis of numerous biologically active compounds and functional materials. academie-sciences.fr

The typical conditions for a Suzuki coupling involving this compound (or its derivatives) involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a suitable solvent system, often a mixture of toluene (B28343) and ethanol (B145695) or dioxane and water, at elevated temperatures. academie-sciences.frmcgill.ca

In one synthetic approach, this compound was used to create substituted pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives. mcgill.ca The bromine atom was subsequently subjected to a Suzuki coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as the catalyst and potassium fluoride (B91410) (KF) in a dioxane/methanol solvent mixture at 120 °C. mcgill.ca In another example, derivatives of this compound were coupled with various (het)arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in refluxing toluene at 110°C. academie-sciences.fr

Solid-phase synthesis has also been employed to create libraries of 5-substituted nicotinamides. This compound was attached to a resin and then subjected to Suzuki coupling conditions [Pd(PPh₃)₄, Na₂CO₃, EtOH/PhMe, 90 °C, 24 h] to generate a diverse set of products. researchgate.net

Beyond Suzuki coupling, other cross-coupling reactions like the Sonogashira reaction can be used to install alkynyl groups at the 5-position.

Table 1: Examples of Suzuki Coupling Reactions with this compound Derivatives

| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product Type | Reference |

| 6-Bromo-pyrido[2,3-d]pyrimidin-4-amine derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / KF / Dioxane:MeOH | 6-(4-Methoxyphenyl)-pyrido[2,3-d]pyrimidin-4-amine | mcgill.ca |

| 2,4-Dichloro-6-bromopyrido[2,3-d]pyrimidine | (Het)arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 2,4-Dichloro-6-(het)aryl-pyrido[2,3-d]pyrimidine | academie-sciences.fr |

| Resin-bound 2-amino-5-bromonicotinamide | Various boronic acids | Pd(PPh₃)₄ / Na₂CO₃ / EtOH:Toluene | 5-Aryl/heteroaryl-nicotinamides | researchgate.net |

| This compound derivative | Pyrazole boronate ester | Standard Suzuki conditions | 2-Amino-5-(pyrazolyl)nicotinic acid derivative | google.com |

Halogen-Dance Reactions and Rearrangements

The halogen-dance reaction is a base-induced isomerization where a halogen atom migrates to a different position on an aromatic ring, typically a more thermodynamically stable one, via a series of deprotonation and reprotonation steps involving an aryl-metal intermediate. For this compound, this reaction is not commonly reported. The presence of two acidic protons (on the carboxylic acid and the amino group) would likely interfere with the strong bases, such as lithium amides (e.g., LDA), required to initiate the reaction by deprotonating the pyridine ring. These bases would preferentially abstract the more acidic protons from the COOH and NH₂ groups.

However, related studies on the lithiation of protected 5-bromonicotinic acid derivatives have shown that regioselective metalation can be achieved. For instance, the lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine using lithium amides like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to unusual C-2 and C-4 regioselective lithiation, providing a route to other substituted nicotinic acid scaffolds. acs.org While not a halogen-dance reaction in the classical sense of migration, this demonstrates that directed metalation adjacent to the bromine is possible under specific, controlled conditions where the more acidic functionalities are masked.

Nucleophilic Aromatic Substitution with Activated Bromine

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. The success of this reaction is highly dependent on the electronic nature of the ring. The pyridine ring is inherently electron-deficient, which facilitates SₙAr, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen. researchgate.net

In this compound, the bromine is at the 5-position (a meta-like position relative to the ring nitrogen). This position is less activated towards nucleophilic attack compared to the 2-, 4-, or 6-positions. researchgate.netacs.org Furthermore, the 2-amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Consequently, the bromine atom in this compound is not considered "activated" for classical SₙAr reactions under standard conditions. acs.org

For SₙAr to occur readily on a pyridine ring, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group. nih.gov While SₙAr reactions on some bromo-pyridines have been reported, they often require harsh conditions or specific activation. chemrxiv.org For instance, the reaction of 2-halopyridinium ketene (B1206846) hemiaminals with sulfur nucleophiles proceeds smoothly, but this involves activation of the entire pyridine ring system. chemrxiv.org Therefore, direct SₙAr at the C5-bromo position of this compound is not a synthetically favored pathway.

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Novel Therapeutic Agents

The core structure of 2-Amino-5-bromonicotinic acid has been instrumental in the discovery of novel compounds with potential therapeutic applications, ranging from anti-inflammatory to anticancer and antimicrobial agents.

Derivatives of this compound have shown promise in the modulation of inflammatory pathways. Research has demonstrated that compounds synthesized from this scaffold can exhibit significant anti-inflammatory properties. For instance, a nicotinic acid derivative, 2-Amino isonicotinic acid, demonstrated notable anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov In one study, this derivative showed a superior inhibitory effect compared to the standard anti-inflammatory drug, indomethacin. nih.gov

Furthermore, investigations into related structures, such as 2-acetamido-5-bromoisonicotinic acid, have shown a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. The ability to derive compounds like pyridopyrimidines from 2-aminonicotinic acid precursors further underscores the potential of this chemical family in developing new anti-inflammatory therapies.

Table 1: Anti-inflammatory Activity of a Nicotinic Acid Derivative

| Compound | IC50 (µM) vs. NO Production |

|---|---|

| 2-Amino isonicotinic acid | 32 |

| Indomethacin (Control) | 60.88 ± 6.21 |

Data sourced from a study on RAW 264.7 macrophages, indicating the concentration required to inhibit 50% of nitric oxide production. nih.gov

The this compound scaffold is a key component in the synthesis of novel anti-cancer agents, including targeted therapies like kinase inhibitors. Researchers have successfully used this compound as a starting material to develop inhibitors for critical cancer-related proteins.

One significant application is in the creation of inhibitors for the AAA ATPase p97, a protein involved in protein homeostasis and a target for cancer therapy. escholarship.org Medicinal chemistry efforts starting with an indole (B1671886) amide hit from a high-throughput screen led to the synthesis of more potent and soluble compounds, using this compound to create derivatives with improved activity. escholarship.org

Additionally, this scaffold has been utilized in the development of Bcr-Abl inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML). nih.gov By incorporating amino acids as flexible linkers attached to a scaffold derived from a related compound, 5-bromonicotinic acid, researchers have designed inhibitors with activity against the challenging T315I mutation of the Bcr-Abl protein. nih.gov While one study found that the specific derivative 2-Amino isonicotinic acid lacked antiproliferative effects on its own against cell lines like MCF7, PANC1, and CACO2, its utility as a foundational structure remains significant. nih.gov

The versatility of the this compound structure extends to the development of therapeutics for neurological disorders. Its derivatives are being investigated for their potential to treat a range of neurodegenerative diseases.

For example, a related compound, 2-Amino-5-bromonicotinaldehyde, is being explored for its therapeutic potential in targeting specific biological pathways associated with neurological disorders. evitachem.com Furthermore, 4-Amino-5-bromonicotinic acid serves as a key intermediate in the synthesis of various drugs aimed at treating these conditions. smolecule.com Patent literature reveals the use of this compound in the synthesis of substituted 2-amino-pyrazolyl- evitachem.comtriazolo[1,5a] pyridine (B92270) derivatives, which are being investigated for the treatment and prevention of neurodegenerative diseases, including ophthalmological neurodegenerative disorders, through the inhibition of DLK and LZK kinases. google.com It is also a precursor for developing LRRK2 inhibitors, which are being studied for their potential in treating Parkinson's disease. google.com

There is growing interest in the antimicrobial and antibacterial potential of compounds derived from this compound, especially in the face of rising antibiotic resistance.

Derivatives of the closely related 5-Amino-2-bromoisonicotinic acid have demonstrated antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A United States patent details the use of this compound in the preparation of 3-Heterocyclylacrylamide compounds that act as FabI inhibitors, a key enzyme in bacterial fatty acid synthesis, highlighting their potential as antibacterial agents. google.com The synthesis of pyridopyrimidines from this acid also points to a class of molecules with potential antimicrobial and antibacterial properties.

Table 2: Antibacterial Activity of a Related Compound Derivative

| Bacterial Strain | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibitory effects |

| ESBL-producing Escherichia coli | Significant inhibitory effects |

Based on studies of derivatives of the isomeric 5-Amino-2-bromoisonicotinic acid.

Scaffold-Based Drug Design

Scaffold-based drug design is a powerful strategy in medicinal chemistry that utilizes a core molecular structure as a template for developing a library of related compounds. This compound is an exemplary scaffold in this approach.

The chemical reactivity of this compound makes it an ideal building block for creating diverse molecular architectures. The amino group, carboxylic acid, and bromine atom on the pyridine ring offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure.

It has been employed in solid-phase synthesis to generate combinatorial libraries of nicotinic acid derivatives. researchgate.net For example, it can be acylated and then subjected to Suzuki coupling reactions to produce a wide range of substituted nicotinamides. researchgate.net This approach facilitates the rapid generation of numerous compounds for high-throughput screening. Its use is documented in the synthesis of various classes of compounds, including indole amide inhibitors of p97 and aminopyridine-derived LRRK2 inhibitors, demonstrating its broad utility as a foundational scaffold in drug discovery programs. escholarship.orggoogle.com

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for determining the precise structure of organic molecules in solution. emerypharma.comemory.eduweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural confirmation of 2-Amino-5-bromonicotinic acid is definitively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR: A standard ¹H NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms, while a ¹³C NMR spectrum identifies the unique carbon environments. For this compound, the aromatic region of the ¹H NMR spectrum would show two distinct signals for the protons on the pyridine (B92270) ring. The broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons would also be observable, which typically disappear upon D₂O exchange.

2D NMR: To unambiguously assign these signals and confirm the substitution pattern, 2D NMR techniques are employed. libretexts.orgwikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment establishes the connectivity between coupled protons. emerypharma.comwikipedia.org A COSY spectrum of this compound would show a cross-peak between the two aromatic protons, confirming they are on adjacent carbons, which is crucial for verifying the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. emerypharma.comwikipedia.org The HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal in the pyridine ring, solidifying the structural assignment. Carbons without attached protons, such as the quaternary carbons at positions 2, 3, and 5, would be absent from the HSQC spectrum.

A representative table of expected NMR data for this compound is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (with ¹H at position) | HSQC Correlation (with ¹³C at position) |

| H-4 | ~8.0 | - | H-6 | C-4 |

| H-6 | ~8.5 | - | H-4 | C-6 |

| -NH₂ | Broad | - | None | None |

| -COOH | Broad | - | None | None |

| C-2 | - | ~160 | - | None (Quaternary) |

| C-3 | - | ~110 | - | None (Quaternary) |

| C-4 | - | ~140 | - | H-4 |

| C-5 | - | ~115 | - | None (Quaternary) |

| C-6 | - | ~150 | - | H-6 |

| C=O | - | ~170 | - | None (Quaternary) |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Dynamic NMR (DNMR) studies are used to investigate molecular motions, such as bond rotations or ring inversions, that occur on the NMR timescale. unibas.it For this compound, DNMR could potentially be used to study the rotational barrier of the carboxylic acid group. At lower temperatures, the rotation around the C3-C(OOH) bond might become slow enough to be observed, potentially leading to the broadening or splitting of adjacent proton signals. This can provide valuable thermodynamic data about the molecule's conformational preferences. Similarly, these techniques could explore the potential for different rotamers or tautomeric forms involving the amino and carboxylic acid groups under various conditions.

Mass Spectrometry (MS) for Compound Identification and Proteomics Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used not only for determining the molecular weight of compounds like this compound but also as a critical tool in complex biological studies such as proteomics.

To analyze this compound by mass spectrometry, soft ionization techniques are required to prevent fragmentation and observe the intact molecular ion.

Electrospray Ionization (ESI-MS): ESI is well-suited for polar, and often larger, molecules. illinois.eduscispace.com It generates ions directly from a solution, making it highly compatible with liquid chromatography (LC). scispace.com For this compound, ESI would readily produce protonated molecules, [M+H]⁺, allowing for accurate mass determination. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is an alternative technique that is effective for less polar and thermally stable compounds with lower molecular weights. wikipedia.orgnationalmaglab.orglabx.com The sample is vaporized and then ionized through gas-phase reactions. creative-proteomics.com While ESI is generally preferred for amino acids, APCI could also be used for the analysis of this compound, particularly if coupled with separation methods using less polar mobile phases. wikipedia.orgcreative-proteomics.com

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ions generated from charged droplets in a strong electric field. illinois.edu | Gas-phase ionization via corona discharge after sample vaporization. nationalmaglab.org |

| Analyte Suitability | Highly polar, large biomolecules (peptides, proteins). illinois.eduscispace.com | Less polar, thermally stable, smaller molecules (<1500 Da). wikipedia.orglabx.com |

| Ion Formation | Produces singly or multiply charged ions [M+nH]ⁿ⁺. illinois.edu | Primarily produces singly charged ions [M+H]⁺. creative-proteomics.com |

| LC Compatibility | Excellent, especially with polar mobile phases. | Good, compatible with a wider range of mobile phases and higher flow rates. creative-proteomics.com |

| Application for Compound | Ideal due to the polar amino and carboxylic acid groups. | Applicable, but ESI is generally more suitable. |

The bromine atom in this compound is its most functionally significant feature for mass spectrometry-based research. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). This results in a highly characteristic isotopic pattern in a mass spectrum, where any bromine-containing ion appears as a pair of peaks (a doublet) of nearly equal intensity, separated by approximately 2 Da.

This unique isotopic signature allows this compound, or its activated derivatives like 5-bromonicotinic acid N-hydroxysuccinimide ester, to be used as a chemical tag. scispace.com When this tag is covalently attached to a target molecule (e.g., a peptide), it transfers its distinct isotopic signature. This "Isotopic Signature Transfer" makes the tagged molecule easily distinguishable from the thousands of other molecules in a complex biological sample, a technique exploited in chemically-directed proteomics. nih.gov

The use of this compound as an isotopic tag is particularly powerful in proteomics for de novo peptide sequencing. wikipedia.orgmdpi.com In tandem mass spectrometry (MS/MS), a specific peptide ion is isolated and fragmented to determine its amino acid sequence.

When a peptide is tagged at its N-terminus with a bromine-containing moiety, all the resulting N-terminal fragment ions (b-ions) will retain the bromine tag. Consequently, every b-ion in the MS/MS spectrum will display the characteristic 1:1 isotopic doublet. scispace.com In contrast, the C-terminal fragment ions (y-ions) will not have the tag and will appear as single peaks. This clear differentiation between fragment ion series dramatically simplifies the interpretation of complex fragmentation spectra, allowing for more confident and rapid determination of a peptide's amino acid sequence. scispace.comnih.gov This method is a valuable tool for identifying unknown proteins and characterizing their post-translational modifications. mdpi.com

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis of its expected vibrational modes can be inferred from the characteristic frequencies of its constituent functional groups.

The vibrational spectrum of this compound is dominated by the modes of its three primary components: the carboxylic acid group, the amino group, and the brominated pyridine ring. The expected band assignments are based on established frequency ranges for these functionalities.

Carboxylic Acid Group (–COOH): This group gives rise to several distinct and strong vibrations. The O–H stretching vibration is typically observed as a very broad band in the FT-IR spectrum, usually centered around 3000 cm⁻¹. The carbonyl (C=O) stretching mode produces a very strong and sharp absorption band, generally appearing in the 1700–1725 cm⁻¹ region for aromatic carboxylic acids. The C–O stretching and O–H bending vibrations are also characteristic, appearing in the fingerprint region.

Amino Group (–NH₂): The N–H stretching vibrations of the primary amine typically appear as two bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N–H scissoring (bending) vibration is expected to produce a medium to strong band around 1600–1650 cm⁻¹.

Pyridine Ring and C–Br Bond: The aromatic pyridine ring exhibits several characteristic vibrations. C–H stretching modes are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1400–1600 cm⁻¹ region. The presence of the heavy bromine atom influences the lower frequency modes; the C–Br stretching vibration is anticipated to appear as a strong band in the low-wavenumber region of the spectrum, typically below 600 cm⁻¹.

Table 1: Expected Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3500–3300 | Medium | ν(N-H) | Asymmetric & Symmetric Stretch |

| ~3000 | Broad, Strong | ν(O-H) | Stretching |

| >3000 | Medium-Weak | ν(C-H) | Aromatic Stretch |

| 1725–1700 | Very Strong | ν(C=O) | Carbonyl Stretch |

| 1650–1600 | Medium-Strong | δ(N-H) | Scissoring/Bending |

| 1600–1400 | Medium-Strong | ν(C=C), ν(C=N) | Ring Stretching |

| 1300–1200 | Strong | ν(C-O) | Stretching |

| 950–900 | Broad, Medium | δ(O-H) | Out-of-plane Bend |

Note: ν = stretching, δ = bending. This table is predictive and based on characteristic functional group frequencies.

A thorough vibrational analysis involves comparing experimentally recorded FT-IR and FT-Raman spectra with theoretical spectra generated from quantum mechanical calculations, such as Density Functional Theory (DFT). This comparative approach allows for a more precise and confirmed assignment of vibrational modes, especially in complex regions of the spectrum where bands may overlap.

In the absence of publicly available experimental or theoretical spectroscopic data for this compound, a direct comparison cannot be conducted. However, such comparative studies have been performed on closely related molecules, such as 5-bromo-2-nitropyridine (B47719) chemchart.com. These studies demonstrate that theoretical calculations, after appropriate scaling of the computed wavenumbers, can accurately reproduce experimental vibrational spectra, providing a reliable basis for band assignment.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights that complement experimental findings. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the properties of molecules like this compound. Such studies can determine a molecule's minimum energy conformation, analyze its electronic structure, and simulate its spectroscopic properties.

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculating the theoretical vibrational frequencies and intensities. These calculated frequencies are instrumental in the assignment of experimental FT-IR and FT-Raman spectra, as discussed in section 5.3.2.

Electronic Property Analysis: Investigating the electronic characteristics of the molecule, such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

These computational approaches have been successfully applied to many related pyridine and nicotinic acid derivatives to understand their structure-property relationships.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. DFT calculations provide valuable information on optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge, which are crucial for understanding the reactivity and spectroscopic behavior of this compound.

Detailed theoretical studies on molecules with similar structures, such as 2-amino-5-bromobenzoic acid, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory, offering insights that can be extrapolated to the nicotinic acid derivative. researchgate.net Such calculations are instrumental in predicting the ground-state molecular conformation.

The vibrational spectra of related compounds have been extensively studied using DFT. researchgate.netresearchgate.netnih.govnih.govnih.govspectroscopyonline.com For instance, the computed vibrational frequencies, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the observed vibrational modes.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and optical polarizability of a molecule. researchgate.net For a related compound, 2-amino-5-bromobenzoic acid, the HOMO-LUMO energy gap has been calculated to be around 4.18-4.19 eV in different media, which indicates its chemical stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution and allows for the prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In the MEP map, regions of negative potential, typically associated with electronegative atoms, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ethanol (B145695) | -6.07254 | -1.88794 | 4.18460 |

| Water | -6.07472 | -1.89121 | 4.18351 |

| Gas | -6.06819 | -1.87597 | 4.19222 |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction of a ligand with its target. For this compound, molecular docking studies can be employed to investigate its potential interactions with various biological targets. For example, derivatives of nicotinic acid have been docked against enzymes like tyrosyl-tRNA synthetase and nitroreductase to elucidate their antimicrobial activity. mdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. mdpi.com These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy of the complex. The analysis of MD trajectories can reveal conformational changes in the protein upon ligand binding and provide insights into the mechanism of action. mdpi.com For instance, MD simulations have been used to study the binding stability of various small molecules to their protein targets, with the root mean square deviation (RMSD) of the complex being a key indicator of stability. mdpi.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 5 | Tyrosyl-tRNA synthetase | -7.8 |

| Compound 13 | Tyrosyl-tRNA synthetase | -8.5 |

| Compound 17 | Tyrosyl-tRNA synthetase | -8.1 |

| Compound 25 | Nitroreductase | -7.9 |

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energetic barriers between them. For this compound, different spatial arrangements of the amino and carboxylic acid groups relative to the pyridine ring are possible.

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface (PES) of the molecule. The PES is a mathematical representation of the energy of a molecule as a function of its geometry. youtube.com By mapping the PES, one can identify the low-energy conformations, which correspond to the most stable structures of the molecule. The transition states between these minima can also be located, providing information about the energy barriers to conformational change.

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and functionalization of 2-amino-5-bromonicotinic acid and its derivatives are pivotal for unlocking their potential. Modern organic synthesis is increasingly focused on developing efficient and selective reactions, with a strong emphasis on catalytic methods.

One of the most promising areas is the use of palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom at the 5-position is an ideal handle for Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups. Similarly, palladium-catalyzed aminocarbonylation offers a direct route to synthesize various amide derivatives, which are prevalent in biologically active molecules. mdpi.com Research is ongoing to develop more efficient palladium catalysts that can operate under milder conditions and with lower catalyst loadings, making these processes more sustainable and cost-effective.

Furthermore, the development of catalytic C-H activation methods could provide novel pathways to functionalize the pyridine (B92270) ring directly, bypassing the need for pre-functionalized starting materials. An efficient route for the C3-arylation of nicotinic acids has already been developed, showcasing a pathway to poly-substituted pyridine templates. researchgate.net Exploring catalysts that can selectively activate the C-4 or C-6 positions of the this compound ring would open up new avenues for creating complex, multi-substituted pyridine derivatives.

The data below summarizes key catalytic approaches relevant to the modification of nicotinic acid scaffolds.

| Catalytic Method | Target Site/Group | Potential Application | Key Advantage |

| Palladium-Catalyzed Cross-Coupling | C5-Br | Synthesis of complex aryl or alkyl derivatives | High functional group tolerance and versatility |

| Palladium-Catalyzed Aminocarbonylation | C3-COOH / C5-Br | Creation of diverse amide libraries | Direct installation of important amide moieties |

| C-H Activation | C4 or C6 positions | Direct, late-stage functionalization | Atom economy, reduced synthetic steps |

Integration with Advanced Synthetic Technologies

The synthesis of novel compounds is being revolutionized by advanced technologies that promise greater efficiency, safety, and automation. Two such technologies, flow chemistry and machine learning, are poised to significantly impact the future synthesis of this compound derivatives.

Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers several advantages. tcichemicals.com It allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. For reactions that are highly exothermic or involve hazardous reagents, the small reaction volume in a flow reactor enhances safety. tcichemicals.com The application of flow chemistry to the nitration, halogenation, or other modifications of the nicotinic acid core could enable safer and more scalable production of derivatives. tcichemicals.commdpi.com

Machine learning and artificial intelligence (AI) are also beginning to play a transformative role in chemical synthesis. rjptonline.org AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. rsc.orgnih.govnih.gov For a molecule like this compound, machine learning models could be used to predict the most likely products of a reaction with a new reagent, screen for potential side reactions, and identify the most efficient pathway to a desired target molecule, thereby accelerating the discovery of new derivatives. acs.org

Expansion of Biological Activity Profiling and Mechanism of Action Studies

Nicotinic acid and its derivatives have long been recognized for their biological importance, serving as precursors to the essential coenzymes NAD and NADP. wikipedia.org A growing body of research indicates that substituted nicotinic acids possess a wide range of pharmacological activities. Derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and insecticidal properties. researchgate.net For example, certain 2-substituted aryl nicotinic acid derivatives have shown promising anti-inflammatory and analgesic effects. researchgate.net

This precedent suggests that a systematic expansion of the biological activity profiling of this compound derivatives is a crucial future direction. By creating libraries of compounds through the synthetic methods mentioned above, researchers can screen for activity against a wide range of biological targets. The structural similarity of aminophosphonic acids to α-amino acids has led to their investigation as enzyme inhibitors, a strategy that could be applied to derivatives of this compound. researchgate.net

Key areas for future biological investigation include:

Enzyme Inhibition: The molecule's structure is suitable for designing inhibitors for kinases, proteases, or other enzymes implicated in disease. Boronic acid-based compounds, for instance, have been successfully developed as enzyme inhibitors. researchgate.net

Receptor Modulation: Derivatives could be designed to interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs).

Antimicrobial Activity: The pyridine core is a common feature in many antimicrobial agents.

Once a derivative shows promising activity, detailed mechanism of action (MoA) studies will be essential. These studies would involve identifying the specific molecular target of the compound and elucidating how their interaction leads to the observed biological effect.

Development of Functional Materials Based on this compound Scaffolds

The unique chemical structure of this compound, with its combination of a rigid aromatic ring and multiple functional groups, makes it an attractive building block for the development of novel functional materials.

A significant opportunity lies in the field of polymers . The amino and carboxylic acid groups can be used to form amide or ester linkages, respectively. This allows for the incorporation of the this compound unit into the backbone of polymers like polyamides and polyesters. mdpi.com The rigidity of the pyridine ring could impart desirable thermal and mechanical properties to these materials, while the bromine atom remains available for post-polymerization modification. This is analogous to how bio-based building blocks like 2,5-furandicarboxylic acid (FDCA) are being used to create new polyesters with enhanced properties. mdpi.com

The potential applications for such polymers are diverse:

Drug Delivery: Polyamides and poly(amino acid)s are being explored for their use in drug delivery systems due to their biocompatibility and biodegradability. mdpi.com

Advanced Coatings: The rigid and potentially functionalizable nature of these polymers could make them suitable for high-performance coatings.

Membranes for Separations: Polymers with well-defined structures can be used to create membranes for gas separation or filtration.

Another exciting prospect is the use of this compound as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The carboxylic acid group of the molecule could coordinate with metal centers, while the amino and bromo groups could be used to tune the chemical environment within the pores of the MOF, leading to materials with tailored properties for gas storage, catalysis, or sensing.

Bioconjugation and Probe Development for Chemical Biology

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein or nucleic acid. libretexts.org This technique is fundamental to many areas of biomedical research and diagnostics. The functional groups on this compound make it an excellent candidate for use as a linker in bioconjugation.

The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. mcgill.ca Conversely, the amino group can react with activated carboxylic acids on other molecules. nih.gov This dual reactivity allows this compound to act as a versatile scaffold for connecting different molecular entities.

This capability is particularly valuable in the development of chemical probes . rug.nl A chemical probe is a molecule used to study and manipulate biological systems. Typically, it consists of a group that recognizes a specific biological target, a reporter group (like a fluorescent dye), and a linker that connects them.

Q & A

Q. What are the established synthetic pathways for 2-Amino-5-bromonicotinic acid, and how do their conditions differ?

Two primary synthetic routes are documented:

- Route 1 : Reaction of 5-bromouracil with 2-amino-6-chloropurine in the presence of HCl as a catalyst. The reaction occurs in water or organic solvents under controlled temperature and pressure .

- Route 2 : Anthranilic acid is treated with hydrobromic acid to form an anthronate intermediate, followed by reductive amination with ammonia. This method yields 70–80% under ambient or mildly heated conditions . Methodological Insight : Route 2 offers higher yields and solvent flexibility (e.g., ethanol, methanol), while Route 1 requires precise pressure control. Purification via crystallization or chromatography is critical for both .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

- Melting Point Analysis : 253–255°C (dec.) serves as a primary identifier .

- Spectroscopy : NMR (1H and 13C) validates structural features (e.g., aromatic protons, bromine substitution). For example, line broadening in NMR spectra can confirm binding interactions in SAR studies .

- Chromatography : HPLC ensures purity by detecting residual solvents or byproducts.

- Mass Spectrometry : Confirms molecular weight (217.02 g/mol) and isotopic patterns .

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and respirators are mandatory due to toxicity and irritancy (Risk Code: 36/37/38) .

- Storage : Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Spill Management : Immediate rinsing with water and medical consultation for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Catalyst Optimization : Adjust HCl concentration in Route 1 to balance reaction rate and byproduct formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) in Route 2 may improve intermediate solubility and reaction efficiency .

- Temperature Modulation : Mild heating (40–60°C) accelerates anthronate formation without decomposition .

- Purification Strategy : Sequential crystallization and column chromatography reduce impurities from brominated byproducts .

Q. What mechanistic role does the bromine substituent play in medicinal chemistry applications?

- Electron-Withdrawing Effects : The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization .

- Binding Interactions : In p97 inhibitor studies, bromine’s steric bulk and electronic effects stabilize ligand-protein interactions, as shown by NMR line broadening at specific protons .

- SAR Applications : Used to synthesize Celecoxib (anti-inflammatory) and prochloraz (fungicide), where bromine improves target selectivity .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species).

- Catalyst Alternatives : Replace HCl with milder acids (e.g., acetic acid) to reduce undesired protonation of intermediates .

- Stoichiometry Adjustments : Optimize molar ratios of precursors (e.g., 5-bromouracil:2-amino-6-chloropurine) to minimize excess reagent contamination .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Purity Verification : Recrystallize samples using mixed solvents (e.g., ethanol-water) and compare DSC profiles with literature .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals in complex mixtures .

- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.